![molecular formula C16H19BrO3S B14671177 3-(Bicyclo[2.2.1]hept-5-en-2-yl)propyl 4-bromobenzenesulfonate CAS No. 50686-23-2](/img/structure/B14671177.png)
3-(Bicyclo[2.2.1]hept-5-en-2-yl)propyl 4-bromobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bicyclo[221]hept-5-en-2-yl)propyl 4-bromobenzenesulfonate is a complex organic compound characterized by the presence of a bicyclic structure and a bromobenzenesulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bicyclo[2.2.1]hept-5-en-2-yl)propyl 4-bromobenzenesulfonate typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylpropyl alcohol with 4-bromobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bicyclo[2.2.1]hept-5-en-2-yl)propyl 4-bromobenzenesulfonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the benzenesulfonate group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The bicyclic structure can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The compound can be reduced to remove the bromine atom or to modify the bicyclic structure.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products
Nucleophilic Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include hydroxylated or carbonylated derivatives.
Reduction: Products include dehalogenated or modified bicyclic structures.
Applications De Recherche Scientifique
3-(Bicyclo[2.2.1]hept-5-en-2-yl)propyl 4-bromobenzenesulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 3-(Bicyclo[2.2.1]hept-5-en-2-yl)propyl 4-bromobenzenesulfonate involves its interaction with specific molecular targets. The bromobenzenesulfonate group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins or nucleic acids, affecting their function and activity. The bicyclic structure may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Bicyclo[2.2.1]hept-5-en-2-yl)propyl 4-chlorobenzenesulfonate
- 3-(Bicyclo[2.2.1]hept-5-en-2-yl)propyl 4-fluorobenzenesulfonate
- 3-(Bicyclo[2.2.1]hept-5-en-2-yl)propyl 4-iodobenzenesulfonate
Uniqueness
3-(Bicyclo[2.2.1]hept-5-en-2-yl)propyl 4-bromobenzenesulfonate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens may not. Additionally, the bicyclic structure provides rigidity and stability, making it a valuable scaffold for various applications.
Propriétés
Numéro CAS |
50686-23-2 |
|---|---|
Formule moléculaire |
C16H19BrO3S |
Poids moléculaire |
371.3 g/mol |
Nom IUPAC |
3-(2-bicyclo[2.2.1]hept-5-enyl)propyl 4-bromobenzenesulfonate |
InChI |
InChI=1S/C16H19BrO3S/c17-15-5-7-16(8-6-15)21(18,19)20-9-1-2-13-10-12-3-4-14(13)11-12/h3-8,12-14H,1-2,9-11H2 |
Clé InChI |
YWTFWGLNBUOVSE-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC(C1C=C2)CCCOS(=O)(=O)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



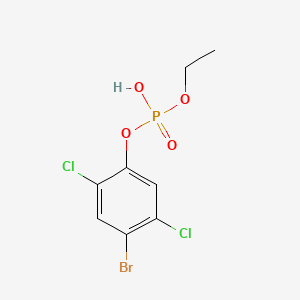
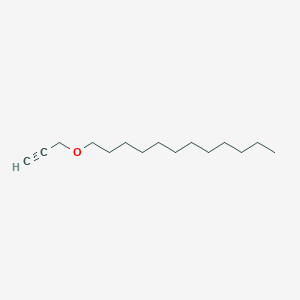
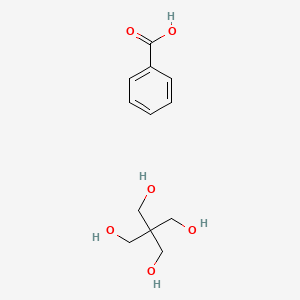


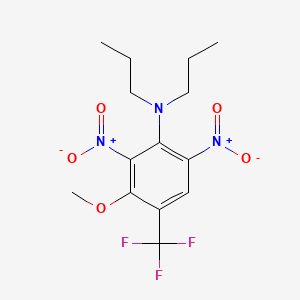

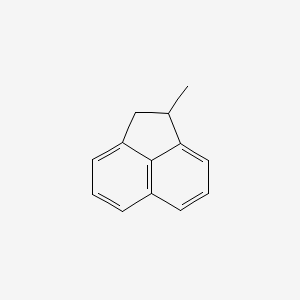
![3-[(E)-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14671160.png)
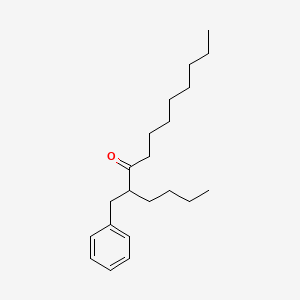
![6-Oxa-3-silabicyclo[3.1.0]hexane, 3,3-diphenyl-](/img/structure/B14671164.png)
![4-{(E)-[(4-Ethylphenyl)imino]methyl}benzonitrile](/img/structure/B14671172.png)

